A Technical Guide to the Physicochemical Properties of 3-(2-Morpholin-4-ylethoxy)benzonitrile
A Technical Guide to the Physicochemical Properties of 3-(2-Morpholin-4-ylethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(2-Morpholin-4-ylethoxy)benzonitrile (CAS No. 857284-09-4), a molecule of interest in medicinal chemistry and drug discovery. Given the scarcity of direct experimental data in publicly accessible literature, this document synthesizes foundational chemical information with established methodologies for property determination. It offers both predicted values from validated computational models and detailed, field-proven experimental protocols for their empirical verification. This guide is designed to equip researchers with the foundational knowledge and practical frameworks necessary to effectively integrate this compound into drug development pipelines, from initial screening to formulation.
Introduction and Molecular Overview
3-(2-Morpholin-4-ylethoxy)benzonitrile is a bifunctional molecule incorporating a benzonitrile moiety and a morpholinoethoxy side chain. The benzonitrile group is a common pharmacophore, while the morpholine ring is frequently utilized to enhance aqueous solubility and introduce a basic center, which can be crucial for modulating pharmacokinetic properties. Understanding the fundamental physicochemical characteristics of this compound is paramount for predicting its behavior in biological systems and for rational drug design.
Molecular Structure:
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Solubility is a critical determinant of oral bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.
Experimental Protocol: Shake-Flask Method
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Solution Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
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Sample Addition: Add an excess amount of 3-(2-Morpholin-4-ylethoxy)benzonitrile to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 37°C for physiological relevance) for 24-48 hours to ensure equilibrium is reached.
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Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
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Quantification: Dilute the filtered supernatant to an appropriate concentration and quantify the amount of dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is calculated from the concentration of the saturated solution.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.
Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method offers a high-throughput alternative to the traditional shake-flask method for logP determination. It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
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System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
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Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.
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Retention Time Measurement: Inject the test compound and measure its retention time.
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Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times (or log k', the capacity factor). The logP of the test compound can then be interpolated from this curve.
Caption: Methodologies for LogP Determination.
Ionization Constant (pKa)
The pKa value is crucial for understanding a compound's charge state at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile if solubility is limited.
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Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of hydrochloric acid. Add the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point on the resulting titration curve, where the pH is equal to the pKa.
Spectroscopic Characterization
Spectroscopic data provides definitive structural confirmation and is essential for quality control.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, the methylene protons of the ethoxy linker, and the methylene protons of the morpholine ring. The protons on the carbons adjacent to the morpholine oxygen will appear at a different chemical shift than those adjacent to the nitrogen.
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¹³C NMR: The carbon NMR will show distinct signals for the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the morpholinoethoxy chain.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other key absorbances will correspond to C-O-C stretching from the ether and morpholine moieties, and C-H stretching from the aromatic and aliphatic groups.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information, often showing cleavage of the ethoxy linker or fragmentation of the morpholine ring.
Conclusion
The physicochemical properties of 3-(2-Morpholin-4-ylethoxy)benzonitrile presented in this guide, combining predicted data with established experimental protocols, provide a robust foundation for its evaluation as a candidate in drug discovery and development. The presence of the morpholine group suggests favorable solubility and a titratable basic center, while the predicted logP indicates a good potential for membrane permeability. Empirical validation of these properties using the detailed methodologies herein is a critical next step for any research program involving this compound. This integrated approach of computational prediction and rigorous experimental verification ensures a comprehensive understanding of the molecule's behavior, ultimately enabling more informed and efficient drug development.
References
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
- Liu, X., Yip, Y., & Chen, C. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
- Wan, H., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
- Poupin, P., et al. (1998).
